molecular formula C11H11N3O2 B1440092 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-21-3

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1440092
CAS RN: 1219828-21-3
M. Wt: 217.22 g/mol
InChI Key: DDMZLPRKLDCCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine (5-APO) is a synthetic amine compound with a range of potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemical studies to physiological applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds including 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine derivatives have been synthesized and assessed for their antimicrobial efficacy. For example, new 1,3,4-oxadiazoles have shown significant antimicrobial activity against organisms like Escherichia coli and Rhizoctonia bataticola, with some derivatives exhibiting antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).

Antifungal Applications

Research into 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine derivatives has also extended into antifungal applications. Novel series of these derivatives synthesized using green chemistry tools like molecular sieves and sonication showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger (Nimbalkar et al., 2016).

Anticancer Evaluation

These compounds have been explored for their anticancer potential as well. Derivatives have been tested against various human cancer cell lines, including breast (MCF-7), lung (A549), prostate (Du-145), and others, showing good to moderate activity, indicating their potential as anticancer agents (Yakantham et al., 2019).

Mechanism of Action

properties

IUPAC Name

5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMZLPRKLDCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677734
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

CAS RN

1219828-21-3
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.